molecular formula C15H18I3NO4 B13796532 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic acid CAS No. 24340-19-0

2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic acid

Cat. No.: B13796532
CAS No.: 24340-19-0
M. Wt: 657.02 g/mol
InChI Key: ZUOYTYCRBLTRRN-UHFFFAOYSA-N
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Description

2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic acid is a complex organic compound characterized by the presence of iodine atoms, an acetamido group, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic acid typically involves multiple steps, starting with the iodination of a phenol derivative. The key steps include:

    Iodination: A phenol derivative is iodinated using iodine and an oxidizing agent.

    Acetamidation: The iodinated phenol is then reacted with acetic anhydride and methylamine to introduce the N-methylacetamido group.

    Esterification: The resulting compound undergoes esterification with hexanoic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the removal of iodine atoms.

    Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deiodinated products.

    Substitution: Compounds with substituted functional groups replacing iodine atoms.

Scientific Research Applications

2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential use as a contrast agent in medical imaging due to its iodine content.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic acid involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with electron-rich sites in biological molecules, leading to changes in their structure and function. The acetamido group may also play a role in binding to proteins and enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    3-acetamido-2,4,6-triiodo-5-(N-methylacetamido)benzoic acid: Similar structure but with a benzoic acid moiety instead of hexanoic acid.

    N-Methylacetamide: A simpler compound with only the acetamido group and no iodine atoms.

Uniqueness

2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic acid is unique due to its combination of iodine atoms, acetamido group, and hexanoic acid chain

Properties

CAS No.

24340-19-0

Molecular Formula

C15H18I3NO4

Molecular Weight

657.02 g/mol

IUPAC Name

2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]hexanoic acid

InChI

InChI=1S/C15H18I3NO4/c1-4-5-6-11(15(21)22)23-14-10(17)7-9(16)13(12(14)18)19(3)8(2)20/h7,11H,4-6H2,1-3H3,(H,21,22)

InChI Key

ZUOYTYCRBLTRRN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I

Origin of Product

United States

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